REACTION_SMILES
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[CH2:12]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:22]([CH3:23])[CH3:24])[OH:25].[CH3:1][CH:2]([CH2:3][C:4](=[O:5])[OH:6])[CH2:7][C:8]([CH3:9])([CH3:10])[CH3:11]>>[CH3:1][CH:2]([CH2:3][C:4]([O:5][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:22]([CH3:23])[CH3:24])=[O:6])[CH2:7][C:8]([CH3:9])([CH3:10])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCCCCCCCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CC(=O)O)CC(C)(C)C
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Name
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Type
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product
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Smiles
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CC(C)CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |